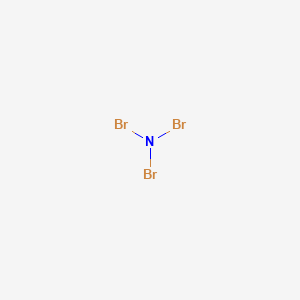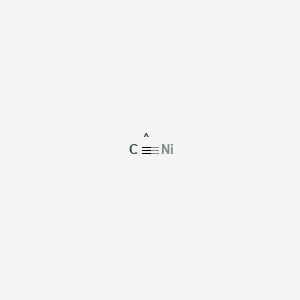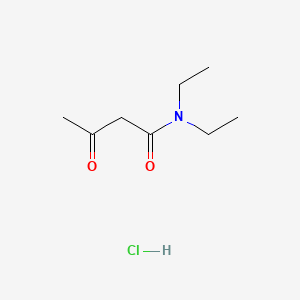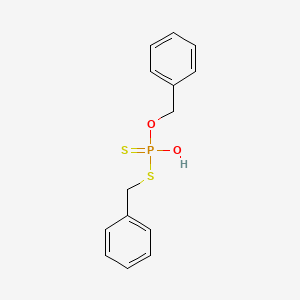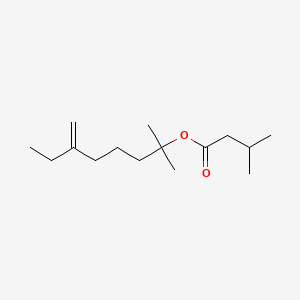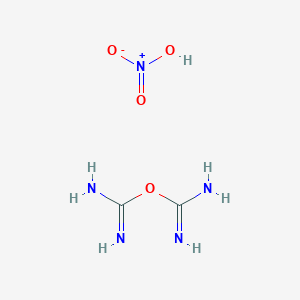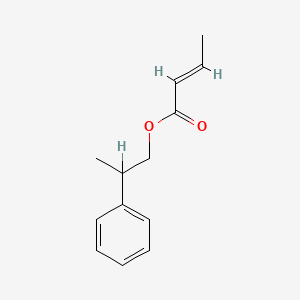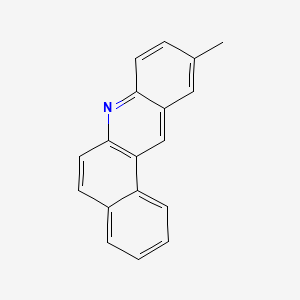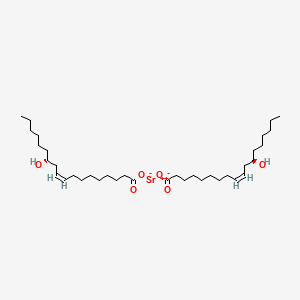
Strontium diricinoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Strontium diricinoleate is a chemical compound formed by the combination of strontium ions and ricinoleic acid Ricinoleic acid is a monounsaturated omega-9 fatty acid derived from castor oil
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Strontium diricinoleate can be synthesized through a reaction between strontium hydroxide and ricinoleic acid. The reaction typically occurs in an aqueous medium at elevated temperatures to ensure complete dissolution and reaction of the reactants. The general reaction is as follows:
Sr(OH)2+2C18H34O3→Sr(C18H33O3)2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where strontium hydroxide and ricinoleic acid are mixed under controlled conditions. The reaction mixture is heated to facilitate the reaction, and the product is then purified through filtration and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions: Strontium diricinoleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form strontium carbonate and other oxidation products.
Reduction: Under certain conditions, this compound can be reduced to form strontium metal and ricinoleic acid derivatives.
Substitution: The strontium ion in this compound can be substituted with other metal ions, leading to the formation of different metal ricinoleates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Metal salts like calcium chloride or magnesium sulfate can facilitate substitution reactions.
Major Products:
Oxidation: Strontium carbonate and various organic oxidation products.
Reduction: Strontium metal and ricinoleic acid derivatives.
Substitution: Different metal ricinoleates depending on the substituting metal ion.
Wissenschaftliche Forschungsanwendungen
Strontium diricinoleate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other strontium compounds and as a catalyst in certain chemical reactions.
Medicine: The compound is being investigated for its potential use in drug delivery systems and as a therapeutic agent for bone-related disorders.
Industry: this compound is used in the production of lubricants, coatings, and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of strontium diricinoleate involves the interaction of strontium ions with biological molecules. Strontium ions can replace calcium ions in bone tissue, leading to increased bone density and strength. The ricinoleic acid component may also contribute to anti-inflammatory and antimicrobial effects, enhancing the overall therapeutic potential of the compound.
Vergleich Mit ähnlichen Verbindungen
Strontium ranelate: Used in the treatment of osteoporosis, it has a similar mechanism of action involving the replacement of calcium ions in bone tissue.
Strontium citrate: Another strontium compound used for bone health, with similar applications but different chemical properties.
Strontium chloride: Commonly used in pyrotechnics and as a precursor for other strontium compounds.
Uniqueness: Strontium diricinoleate is unique due to the presence of ricinoleic acid, which imparts additional biological activities such as anti-inflammatory and antimicrobial effects. This makes it a promising candidate for various medical and industrial applications.
Eigenschaften
CAS-Nummer |
74563-70-5 |
|---|---|
Molekularformel |
C36H66O6Sr |
Molekulargewicht |
682.5 g/mol |
IUPAC-Name |
strontium;(Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/2C18H34O3.Sr/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 |
InChI-Schlüssel |
QVFDRFNFMDYLGL-GNNYBVKZSA-L |
Isomerische SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Sr+2] |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Sr+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




